Chlorous acid

Description

Physical and Chemical Properties

This compound is a colorless liquid in its pure form but is highly unstable, undergoing rapid disproportionation into hypothis compound (HClO) and chloric acid (HClO₃):

$$ 2\ \text{HClO}2 \rightarrow \text{HClO} + \text{HClO}3 $$

Key properties include:

| Property | Value |

|---|---|

| pKa | 1.96 |

| Boiling point | 502.07°C |

| Conjugate base | Chlorite (ClO₂⁻) |

| Oxidation state of Cl | +3 |

The instability of HClO₂ complicates direct experimental measurements, but its conjugate base, chlorite, is stable and forms salts like sodium chlorite (NaClO₂).

Historical Context and Discovery

The discovery of this compound is intertwined with advancements in halogen chemistry. In 1774, Carl Wilhelm Scheele first isolated chlorine gas by reacting hydrochloric acid with manganese dioxide. However, this compound itself was not characterized until the 19th century.

In 1810, Sir Humphry Davy confirmed chlorine as an element and laid the groundwork for understanding its oxoacids. The synthesis of HClO₂ was achieved by reacting barium chlorite (Ba(ClO₂)₂) or lead chlorite (Pb(ClO₂)₂) with dilute sulfuric acid:

$$ \text{Ba(ClO}2\text{)}2 + \text{H}2\text{SO}4 \rightarrow \text{BaSO}4 + 2\ \text{HClO}2 $$

Early kinetic studies in the 1930s by Barnett and later researchers elucidated its disproportionation mechanisms.

Position among Halogen Oxoacids

This compound is part of the halogen oxoacid family, which includes:

- Hypothis compound (HClO, +1 oxidation state)

- Chloric acid (HClO₃, +5 oxidation state)

- Perchloric acid (HClO₄, +7 oxidation state)

Among HXO₂ -type oxoacids (X = halogen), HClO₂ is unique:

- Bromous acid (HBrO₂) and iodous acid (HIO₂) are unstable and cannot be isolated.

- Chlorine’s intermediate electronegativity allows HClO₂ to exist transiently, unlike fluorine analogs.

This distinct stability arises from the balance between chlorine’s electronegativity and the resonance stabilization of the chlorite anion.

Significance in Inorganic Chemistry

This compound plays critical roles in:

Oxidative Reactions

As a strong oxidizer, HClO₂ participates in redox reactions, generating chlorine dioxide (ClO₂):

$$ 5\ \text{HClO}2 \rightarrow 4\ \text{ClO}2 + \text{HCl} + 2\ \text{H}_2\text{O} $$

This reaction is exploited industrially for ClO₂ production, used in water treatment and pulp bleaching.

Mechanistic Studies

The disproportionation kinetics of HClO₂ have been extensively studied to understand reaction pathways. Key steps include:

- Formation of intermediate species like Cl₂O₃.

- Acid-catalyzed decomposition:

$$ \text{HClO}2 + \text{H}^+ \rightarrow \text{H}2\text{O} + \text{ClO}^+ $$

These studies provide insights into transient chlorine species’ behavior in aqueous systems.

Analytical Applications

Chlorite salts derived from HClO₂ serve as precursors in synthetic chemistry and electrochemical processes. For example, sodium chlorite is a key reagent in producing chlorine dioxide for disinfection.

Properties

IUPAC Name |

chlorous acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO2/c2-1-3/h(H,2,3) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWCMBCROVPCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OCl=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

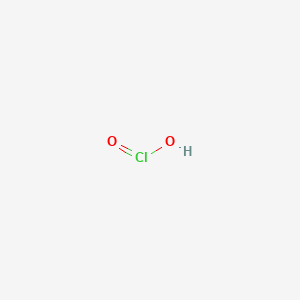

Molecular Formula |

HClO2, ClHO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | chlorous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14314-27-3 (potassium salt), 7758-19-2 (hydrochloride salt) | |

| Record name | Chlorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013898470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80160853 | |

| Record name | Chlorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.46 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13898-47-0 | |

| Record name | Chlorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13898-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013898470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JRT833T5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Water Treatment and Disinfection

Chlorous acid is instrumental in producing chlorine dioxide (ClO2), a powerful oxidizing agent widely used in water treatment. The conversion of this compound to chlorine dioxide enhances disinfection efficacy, making it suitable for municipal water treatment plants and industrial facilities.

Case Study: ClO2BACT

- Application: Utilization of this compound for pathogen inactivation.

- Outcome: Demonstrated superior disinfection capabilities compared to traditional methods.

- Scenario: Food processing facilities requiring stringent sanitation measures.

Analytical Chemistry

This compound is employed in analytical chemistry for its ability to oxidize organic compounds. It facilitates the conversion of aldehyde groups to carboxyl groups, which is crucial for various chemical analyses.

Case Study: OxiAnalyzer

- Application: Oxidation of organic compounds for precise analytical measurements.

- Outcome: Enabled accurate analysis that was previously challenging.

- Scenario: Utilized in analytical chemistry laboratories.

Antimicrobial Applications

Research has shown that weakly acidified this compound water (WACAW) exhibits antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This application is particularly relevant in healthcare settings and food processing environments.

Case Study: Efficacy Against SARS-CoV-2

- Application: Disinfectant effectiveness against the COVID-19 virus.

- Outcome: this compound water demonstrated superior resistance to organic matter interference compared to sodium hypochlorite.

- Scenario: Healthcare settings where organic contamination is prevalent .

Food Safety

This compound is utilized in food processing for the disinfection of surfaces and equipment. Its application helps reduce microbial contamination, ensuring food safety.

Case Study: Aqueous this compound Solution

- Application: Disinfection and sterilization of food processing equipment.

- Outcome: Effective in removing pathogens from surfaces.

- Scenario: Facilities involved in the production of perishable foods .

Emerging Applications

Recent studies have explored innovative uses of this compound, such as photocatalytic synthesis under visible light, which offers a sustainable approach to generating disinfecting agents.

Case Study: GreenOxide

- Application: Development of eco-friendly oxidation processes.

- Outcome: Reduced reliance on harsh chemicals while maintaining efficiency.

- Scenario: Chemical industries aiming for sustainable practices .

Summary Table of Applications

| Application | Technical Outcomes | Application Scenarios |

|---|---|---|

| ClO2BACT | Inactivates pathogens effectively | Food processing facilities |

| OxiAnalyzer | Facilitates precise organic compound analysis | Analytical chemistry laboratories |

| TissueBlocker | Blocks tissue aldehydes for accurate histological analysis | Histology and immunohistochemistry laboratories |

| GreenOxide | Develops sustainable oxidation processes | Chemical industries seeking greener practices |

| WACAW | Exhibits antimicrobial activity against common pathogens | Healthcare and food processing environments |

Chemical Reactions Analysis

Disproportionation Reactions

Chlorous acid undergoes spontaneous disproportionation under acidic conditions, yielding multiple chlorine species:

Key products include chlorine dioxide (ClO₂), chloric acid (HClO₃), hypothis compound (HOCl), and chloride (Cl⁻). The distribution of products depends on pH and chloride ion concentration . For example:

Table 1: Stoichiometric Ratios of ClO₂ to Cl(III) Consumption

| pH | [Cl⁻] (M) | ClO₂:Cl(III) Ratio |

|---|---|---|

| 0.7 | 0.001 | 0.65 |

| 1.5 | 0.01 | 0.78 |

| 2.0 | 0.1 | 0.55 |

| Data derived from kinetic studies . |

Organic Substrates

This compound acts as a potent oxidizer in organic synthesis:

-

Aldehydes to Carboxylic Acids : In the Pinnick oxidation, HClO₂ converts aldehydes to carboxylic acids via a mechanism involving hypothis compound release :

Reaction rates depend on aldehyde structure, with aromatic aldehydes reacting faster than aliphatic ones . -

Carbohydrates : HClO₂ oxidizes aldoses (e.g., glucose) to aldonic acids, with reaction rates accelerating in acidic media :

Decomposition Pathways

This compound decomposes via multiple pathways, forming chloride, ClO₂, and chlorate :

Key intermediates include Cl₂O₂ and Cl₂O₃, with Cl₂O₃ reacting preferentially with Cl⁻ to form ClO₂ .

Table 2: Initial Reaction Rates of ClO₂ Formation

| [HClO₂] (M) | pH | Rate (M/s) |

|---|---|---|

| 0.001 | 1.0 | 2.4 × 10⁻⁵ |

| 0.004 | 1.5 | 7.8 × 10⁻⁵ |

| 0.008 | 2.0 | 1.2 × 10⁻⁴ |

| Kinetic data from chloride-free systems . |

Catalytic and Inhibitory Effects

Chloride ions exhibit dual roles:

-

Catalytic : At high concentrations (>0.1 M), Cl⁻ accelerates ClO₂ formation by reacting with Cl₂O₃ .

-

Inhibitory : At low concentrations, Cl⁻ suppresses ClO₂ production by promoting chlorate formation .

Research Findings on Reaction Kinetics

-

Decomposition Mechanism : A 12-step mechanism involving intermediates like HOCl, Cl₂O₂, and Cl₂O₃ best explains experimental data. Hydroxyl radicals (- OH) participate in chain-termination steps .

-

pH Dependence : Maximum ClO₂ formation occurs at pH 1.5–2.0 due to optimal HClO₂ protonation .

-

Carbohydrate Reactivity : Monosaccharides (e.g., glucose) react 3× faster than disaccharides (e.g., sucrose) under identical conditions .

These findings underscore this compound’s versatility in industrial applications, including water treatment and organic synthesis, while highlighting the need to control environmental variables for selective product formation.

Comparison with Similar Compounds

Hypochlorous Acid (HClO)

- Oxidation State : Chlorine (+1).

- Structure : H–O–Cl.

- Acidity : Weak acid (pKa ≈ 7.40) .

- Stability : More stable than HClO₂ but less effective as a disinfectant at neutral pH .

- Applications : Water treatment and surface disinfection. Reacts with organic matter to form trihalomethanes, limiting its use in food processing .

- Key Difference : HClO₂ has superior bactericidal activity in weakly acidic conditions (pH 5.0–6.0) and avoids harmful byproducts .

Chloric Acid (HClO₃)

Perchloric Acid (HClO₄)

- Oxidation State : Chlorine (+7).

- Structure : H–O–ClO₃ (tetrahedral).

- Acidity : Very strong acid (pKa ≈ −8).

- Stability : Highly stable but explosive in concentrated forms.

- Applications : Laboratory reagent, rocket propellants, and explosives.

- Key Difference : HClO₄’s extreme oxidizing power and corrosivity limit its use in biological or food-related applications .

Data Table: Comparative Properties of Chlorine Oxoacids

Disproportionation Kinetics

This compound decomposes via second-order kinetics, dependent on [H⁺] and [ClO₂⁻]. The reaction rate peaks at pH 1.70, with chloride ions (Cl⁻) acting as catalysts . This instability necessitates on-site preparation for industrial use, often via ion exchange of sodium chlorite with acids like H₂SO₄ .

Virucidal Activity

HClO₂ exhibits potent activity against enveloped viruses (e.g., influenza) and select non-enveloped viruses (e.g., human rhinovirus). Its cytotoxicity is lower than sodium hypochlorite, making it suitable for healthcare sanitizers .

Preparation Methods

Barium Chlorite and Sulfuric Acid

The most widely documented method involves the reaction of barium chlorite (Ba(ClO₂)₂) with dilute sulfuric acid (H₂SO₄). This metathesis reaction proceeds as:

Barium sulfate’s extreme insolubility () drives the reaction to near-completion, yielding aqueous HClO₂. Critical parameters include:

Lead Chlorite and Sulfuric Acid

An analogous method employs lead chlorite (Pb(ClO₂)₂):

Lead sulfate’s moderate solubility () necessitates excess H₂SO₄ for quantitative precipitation. However, lead toxicity and environmental concerns limit this method’s industrial adoption.

Acidification of Sodium Chlorite

Direct Acid Addition

Controlled acidification of sodium chlorite (NaClO₂) offers a scalable route:

Key considerations :

Buffered Acidification (WACAW Method)

Weakly Acidified this compound Water (WACAW), used in disinfection, is synthesized by adjusting chlorite solutions to pH 5.0–6.0 with phosphate buffers. This method stabilizes HClO₂ via equilibrium with chlorite ions (ClO₂⁻):

Spectrophotometric analysis confirms HClO₂ predominance at pH < 2.5, while ClO₂⁻ dominates at higher pH.

Electrochemical Synthesis

Electrolysis of Chlorite Solutions

Electrolytic oxidation of chlorite ions in divided cells produces HClO₂. A three-compartment cell with cation-exchange membranes achieves high purity:

-

Anode :

-

Cathode :

-

Combination :

Subsequent acidification of NaClO₂ yields HClO₂. This method’s advantage lies in avoiding hazardous chlorine dioxide (ClO₂) gas intermediates.

Stabilization and Decomposition Mitigation

HClO₂’s decomposition follows a complex pathway involving intermediates like Cl₂O₂ and Cl₂O₃:

Stabilization strategies :

-

Low-temperature storage : <5°C slows radical-mediated decomposition.

-

UV shielding : Prevents photolytic breakdown.

-

Additives : Chelating agents (e.g., EDTA) sequester metal ions catalyzing disproportionation.

Comparative Analysis of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Stability of HClO₂ | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Ba(ClO₂)₂ + H₂SO₄ | Ba(ClO₂)₂, H₂SO₄ | 0–5°C, dilute acid | 85–90 | Low (hours) | High purity, simple setup | BaSO₄ waste, cost of Ba(ClO₂)₂ |

| NaClO₂ acidification | NaClO₂, H₃PO₄ | pH 2.0–3.0, 25°C | 70–80 | Moderate (days) | Scalable, low toxicity | Requires pH buffering |

| Electrolysis | NaClO₂, H₂SO₄ | 30°C, 5 V | 60–75 | High (weeks) | Continuous production, minimal waste | High energy input, complex equipment |

Industrial and Research Applications

While pure HClO₂ remains elusive outside laboratory settings, its in situ generation underpins chlorine dioxide production for water treatment and pulp bleaching. Recent advances in electrochemical synthesis promise greener pathways, circumventing traditional chlorate-based routes .

Q & A

Q. What are the primary challenges in synthesizing pure chlorous acid, and what methodological approaches mitigate its instability?

this compound (HClO₂) is highly unstable in its pure form, undergoing rapid disproportionation into hypothis compound (HClO) and chloric acid (HClO₃) . To stabilize it:

- Synthesis via salts : React barium chlorite (Ba(ClO₂)₂) or lead chlorite with dilute sulfuric acid, yielding this compound in solution .

- pH control : Maintain acidic conditions (pH 2.3–2.9) to slow decomposition, as this compound stability correlates with hydrogen ion concentration .

- Low-temperature storage : Store solutions at ≤4°C to reduce reaction kinetics .

Q. How does this compound’s oxidation potential compare to other oxychlorine species, and how is this leveraged in experimental design?

this compound has an oxidation potential of 1.57 V, enabling 4-electron transfers, which is stronger than hypothis compound (1.49 V) but weaker than ozone (2.07 V) . Key applications include:

- Selective oxidation of aldehydes : In acidic media, HClO₂ oxidizes aldoses to aldonic acids without over-oxidizing secondary alcohols, requiring precise pH titration (e.g., pH 3.5–4.0) .

- Antimicrobial systems : Acidified sodium chlorite (ASC) solutions generate HClO₂, which degrades microbial cell walls. Experimental protocols specify 50–1200 ppm ASC concentrations depending on substrate .

Advanced Research Questions

Q. How do discrepancies in reported decomposition rates of this compound arise, and what analytical methods resolve them?

Disproportionation rates vary due to:

- Concentration dependence : Higher HClO₂ concentrations accelerate decomposition (2HClO₂ → HClO + HClO₃). UV-Vis spectroscopy (λ = 360 nm) tracks chlorite (ClO₂⁻) and chlorate (ClO₃⁻) ion formation .

- Impurity interference : Trace metals (e.g., Fe³⁺) catalyze side reactions. Use chelating agents (e.g., EDTA) or ultra-pure reagents to minimize artifacts .

- Conflicting data : Studies using indirect iodometric titration vs. direct HPLC quantification show ±15% variance in rate constants .

Q. What experimental protocols ensure reproducibility in this compound’s role as a chlorine dioxide (ClO₂) precursor?

Chlorine dioxide generation via HClO₂ disproportionation requires:

- Stoichiometric mixing : Combine sodium chlorite (NaClO₂) with citric acid (C₆H₈O₇) in a 3:1 molar ratio to optimize ClO₂ yield while minimizing chlorate byproducts .

- Real-time monitoring : Use electrochemical sensors or Raman spectroscopy to detect ClO₂ gas (characteristic peak at 1248 cm⁻¹) and adjust reaction conditions dynamically .

- Safety protocols : Due to ClO₂ explosivity, conduct reactions in vented hoods with inert gas purging .

Q. How can this compound’s selective oxidation mechanisms be exploited in carbohydrate chemistry, and what analytical techniques validate product purity?

HClO₂ selectively oxidizes aldoses (e.g., glucose) to aldaric acids while preserving ketoses (e.g., fructose):

- Reaction optimization : Use 0.1 M HClO₂ in acetic acid buffer (pH 3.0) at 25°C for 24 hours .

- Product validation :

- HPLC-MS : Quantify aldaric acids using a C18 column with ESI-negative mode (m/z 179 for glucaric acid) .

- Polarimetry : Monitor optical rotation changes to confirm stereochemical integrity .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.